1-methyl-4-nitro-1H-pyrrole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-methyl-4-nitro-1H-pyrrole-3-carbaldehyde” is a chemical compound that belongs to the class of organic compounds known as pyrroles . It contains a total of 17 bonds: 11 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 3 double bonds, 5 aromatic bonds, 1 five-membered ring, 1 aldehyde (aromatic), and 1 nitro group (aromatic) .
Synthesis Analysis
The synthesis of pyrroles, including “this compound”, can be achieved through various methods. One of the common methods is the Paal-Knorr Pyrrole Synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a five-membered ring, an aldehyde group, and a nitro group . The compound contains a total of 17 bonds, including 11 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 3 double bonds, and 5 aromatic bonds .Chemical Reactions Analysis
Pyrroles, including “this compound”, can undergo various chemical reactions. For instance, they can participate in N-substitution reactions with alkyl halides, sulfonyl chlorides, and benzoyl chloride to yield substituted pyrroles . They can also undergo Michael addition with electrophilic olefins to afford N-alkylpyrroles .Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . Its molecular weight is 109.13 .Future Directions
The future directions for “1-methyl-4-nitro-1H-pyrrole-3-carbaldehyde” could involve exploring its potential biological activities and developing more efficient synthesis methods . Given the diverse biological activities of pyrrole derivatives, “this compound” could be a promising candidate for further investigation in medicinal chemistry .
Properties
IUPAC Name |
1-methyl-4-nitropyrrole-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c1-7-2-5(4-9)6(3-7)8(10)11/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFEXGCXHTZHZOR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=C1)[N+](=O)[O-])C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.